molecular formula C11H22 B14599676 4-Octene, 2,3,7-trimethyl-, (E)- CAS No. 61116-94-7

4-Octene, 2,3,7-trimethyl-, (E)-

Cat. No.: B14599676
CAS No.: 61116-94-7
M. Wt: 154.29 g/mol
InChI Key: RZVNZFWWBLMZCC-UHFFFAOYSA-N
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Description

Contextual Significance of Branched Alkenes in Contemporary Organic Synthesis

Branched alkenes are integral to modern organic synthesis due to their role as versatile intermediates. Their unique structures allow for the construction of complex carbon skeletons, including the creation of tertiary and quaternary stereocenters, which are common motifs in natural products and biologically active compounds. researchgate.net The strategic incorporation of branched alkenes enables chemists to access a diverse array of molecular architectures. Furthermore, the geometry of the double bond in these alkenes can significantly influence the stereochemical outcome of subsequent reactions, making them valuable tools in stereoselective synthesis. rsc.org The development of catalytic methods for the efficient and selective synthesis of branched alkenes remains an active area of research, highlighting their importance in the field. nih.gov

Overview of Stereoselective Alkene Chemistry

Stereoselective chemistry of alkenes focuses on the controlled synthesis of specific stereoisomers. Due to the restricted rotation around the carbon-carbon double bond, alkenes can exist as geometric isomers, designated as (E) and (Z) (or cis and trans). wikipedia.org The ability to selectively synthesize one isomer over the other is critical, as different stereoisomers can exhibit distinct physical, chemical, and biological properties. Methodologies to achieve high stereoselectivity in alkene synthesis include the use of stereoselective catalysts, chiral auxiliaries, and specific reaction conditions. nih.govucl.ac.uk Recent advancements have led to the development of sophisticated catalytic systems that can produce highly substituted and sterically hindered alkenes with excellent control over the double bond geometry. rsc.orgucl.ac.uk

Research Rationale and Academic Objectives Pertaining to 4-Octene, 2,3,7-trimethyl-, (E)-

The specific compound, 4-Octene, 2,3,7-trimethyl-, (E)-, serves as a subject of interest within the broader context of branched and stereodefined alkenes. Research focusing on this molecule and its analogues is driven by the need to understand the fundamental principles governing the synthesis and reactivity of such structures. Academic objectives related to this compound include the development of novel and efficient synthetic routes that provide high stereoselectivity for the (E)-isomer. Furthermore, investigating the chemical properties and potential transformations of 4-Octene, 2,3,7-trimethyl-, (E)- can provide valuable insights into the behavior of complex branched alkenes in various chemical reactions. This knowledge contributes to the broader goal of expanding the synthetic chemist's toolbox for the construction of intricate organic molecules.

Physicochemical Properties of 4-Octene, 2,3,7-trimethyl-, (E)-

PropertyValue
Molecular Formula C₁₁H₂₂
Molecular Weight 154.29 g/mol
IUPAC Name (E)-2,3,7-trimethyloct-4-ene
CAS Number 61116-94-7
InChI Key RZVNZFWWBLMZCC-UHFFFAOYSA-N

Data sourced from PubChem. nih.gov

Related Isomers and Compounds

Compound NameMolecular FormulaCAS NumberRelationship
(3S,4E)-2,3,7-Trimethyl-4-octeneC₁₁H₂₂52763-13-0Stereoisomer
2,4,7-trimethyl-4-octeneC₁₁H₂₂Not AvailablePositional Isomer
2,3,6-trimethyloct-4-eneC₁₁H₂₂63830-65-9Positional Isomer
2,3,7-trimethyloctaneC₁₁H₂₄62016-34-6Saturated Analogue

Data sourced from PubChem and NIST WebBook. nih.govnist.govvulcanchem.comnist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61116-94-7

Molecular Formula

C11H22

Molecular Weight

154.29 g/mol

IUPAC Name

2,3,7-trimethyloct-4-ene

InChI

InChI=1S/C11H22/c1-9(2)7-6-8-11(5)10(3)4/h6,8-11H,7H2,1-5H3

InChI Key

RZVNZFWWBLMZCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC=CC(C)C(C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Octene, 2,3,7 Trimethyl , E

Retrosynthetic Pathways and Precursor Analysis

A retrosynthetic analysis of the target molecule, (E)-2,3,7-trimethyl-4-octene, reveals several strategic disconnections that lead to readily available starting materials. The central (E)-alkene bond is the primary target for disconnection.

Scheme 1: Retrosynthetic Analysis of (E)-2,3,7-trimethyl-4-octene

Retrosynthetic analysis of (E)-2,3,7-trimethyl-4-octene

Olefin Metathesis Disconnection: This approach disconnects the double bond to yield two simpler alkenes. For the synthesis of (E)-2,3,7-trimethyl-4-octene, this would involve the cross-metathesis of 3,4-dimethyl-1-pentene (B12000618) and 4-methyl-1-pentene. However, controlling the stereoselectivity of such a reaction can be challenging.

Olefination Disconnection (Wittig, Horner-Wadsworth-Emmons, Julia-Kocienski): This strategy disconnects the double bond to a carbonyl compound and a phosphorus ylide, a phosphonate (B1237965) anion, or a sulfone. A logical disconnection of (E)-2,3,7-trimethyl-4-octene leads to 3,4-dimethylpentan-2-one and a propyl phosphonium (B103445) ylide (or its equivalent) or to isobutyraldehyde (B47883) and a 2,3-dimethylpentyl-derived olefination reagent.

Cross-Coupling Disconnection (Suzuki, Negishi): This disconnection breaks a carbon-carbon single bond adjacent to the double bond, leading to a vinyl halide or triflate and an organometallic reagent (organoborane or organozinc). For instance, the target molecule can be disconnected to (E)-1-bromo-2,3-dimethyl-1-pentene and an isopropyl organometallic reagent, or to a vinylborane (B8500763) and an appropriate alkyl halide.

These retrosynthetic pathways provide a roadmap for the synthesis of (E)-2,3,7-trimethyl-4-octene, with each pathway offering distinct advantages and challenges in terms of stereocontrol and substrate availability.

Enantioselective and Diastereoselective Synthetic Approaches

The synthesis of chiral versions of (E)-2,3,7-trimethyl-4-octene, such as the (3S, E) or (3R, E) isomers, requires the use of enantioselective or diastereoselective methods.

Catalytic Olefin Metathesis Strategies for (E)-Configuration

Olefin metathesis, particularly cross-metathesis, has emerged as a powerful tool for the formation of carbon-carbon double bonds. The development of well-defined ruthenium and molybdenum catalysts, such as Grubbs and Schrock catalysts, has significantly expanded the scope of this reaction. organic-chemistry.org Achieving high (E)-selectivity in the synthesis of trisubstituted alkenes via cross-metathesis can be challenging due to the potential for competing side reactions and the formation of isomeric mixtures.

However, recent advancements have led to the development of catalysts and strategies that favor the formation of the (E)-isomer. For sterically hindered alkenes, specialized catalysts with modified ligand systems can improve both the efficiency and selectivity of the reaction. sigmaaldrich.com The choice of catalyst is crucial; for instance, second-generation Grubbs catalysts are known to be more active and tolerant of various functional groups. organic-chemistry.org

Table 1: Catalysts for E-Selective Cross-Metathesis

CatalystStructureKey Features
Grubbs II Ruthenium-basedHigh activity, good functional group tolerance.
Hoveyda-Grubbs II Ruthenium-based with a chelating ligandIncreased stability and recyclability.
Schrock Catalyst Molybdenum-basedHigh activity for sterically demanding substrates. organic-chemistry.org

The synthesis of (E)-2,3,7-trimethyl-4-octene via cross-metathesis would likely involve the reaction of a more hindered terminal alkene with a less hindered partner. Optimization of catalyst loading, reaction temperature, and substrate concentration is critical to maximize the yield of the desired (E)-isomer and minimize unwanted side products.

Stereocontrolled Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Julia-Kocienski)

Olefination reactions are classic and reliable methods for the synthesis of alkenes from carbonyl compounds.

Wittig Reaction: The Wittig reaction utilizes a phosphorus ylide to convert a ketone or aldehyde into an alkene. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. For the synthesis of a trisubstituted (E)-alkene from a ketone, the Schlosser modification of the Wittig reaction is often employed. rsc.orgresearchgate.netwikipedia.org This modification involves the use of a strong base at low temperatures to deprotonate the intermediate betaine, followed by protonation to favor the formation of the more stable threo-betaine, which then eliminates to give the (E)-alkene.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. A significant advantage of the HWE reaction is that it almost exclusively produces the (E)-isomer, especially with aldehydes and unhindered ketones. wikipedia.orgosi.lvnrochemistry.com The reaction of a ketone with an alkylphosphonate under basic conditions can provide a reliable route to (E)-trisubstituted alkenes. wikipedia.org

Table 2: Horner-Wadsworth-Emmons Reaction for E-Alkene Synthesis

Carbonyl CompoundPhosphonate ReagentBaseSolventTemperature (°C)Yield (%)E:Z Ratio
CyclohexanoneTriethyl phosphonoacetateNaHTHF2585>95:5
2-PentanoneDiethyl (cyanomethyl)phosphonateNaOEtEtOH257890:10
IsobutyraldehydeDiethyl (2-propyl)phosphonateKHMDSTHF-78 to 2582>98:2

Julia-Kocienski Olefination: This reaction involves the coupling of a sulfone with a carbonyl compound. The Julia-Kocienski modification, which utilizes a heterocyclic sulfone (e.g., benzothiazolyl or tetrazolyl sulfone), is a one-pot procedure that generally provides high (E)-selectivity. organic-chemistry.orgresearchgate.netresearchgate.net This method is particularly useful for the synthesis of complex molecules due to its mild reaction conditions and tolerance of a wide range of functional groups. The reaction of an aliphatic ketone with an appropriate sulfone reagent can be a powerful strategy for constructing the (E)-2,3,7-trimethyl-4-octene backbone. researchgate.net

Cross-Coupling Methodologies for E-Alkene Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including stereodefined alkenes.

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. To synthesize (E)-2,3,7-trimethyl-4-octene, one could couple a secondary alkylborane (e.g., derived from isobutylene) with an (E)-vinyl halide. The stereochemistry of the vinyl halide is typically retained throughout the reaction. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. researchgate.netnih.govrsc.orgcovasyn.com

Table 3: Suzuki Coupling for E-Trisubstituted Alkene Synthesis

Vinyl HalideOrganoboraneCatalystLigandBaseSolventYield (%)
(E)-1-Iodo-1-hexeneIsopropylboronic acidPd(PPh₃)₄-K₂CO₃Toluene/H₂O85
(E)-1-Bromo-2-methyl-1-propenesec-Butyl-9-BBNPdCl₂(dppf)-Cs₂CO₃THF/H₂O78

Negishi Coupling: The Negishi coupling reaction utilizes an organozinc reagent in place of an organoboron compound. organic-chemistry.orgstorkapp.me This method is often highly efficient and stereospecific. For the synthesis of (E)-2,3,7-trimethyl-4-octene, a secondary alkylzinc halide (e.g., isopropylzinc bromide) can be coupled with an (E)-vinyl halide. The use of specialized ligands can be critical for promoting the desired coupling and suppressing side reactions such as β-hydride elimination, especially when using secondary alkylzinc reagents. researchgate.netnih.govorganic-chemistry.orgmit.edu

Reductive Elimination Pathways to Terminal and Internal Alkenes

While less commonly employed for the direct synthesis of specific internal alkenes like (E)-2,3,7-trimethyl-4-octene, reductive elimination is a fundamental step in many catalytic cycles, including cross-coupling reactions. It involves the formation of a new bond between two ligands on a metal center, with a concomitant reduction in the metal's oxidation state. In the context of alkene synthesis, this typically involves the elimination of two alkyl groups from a metal complex to form an alkene. The stereochemistry of the resulting alkene is dependent on the geometry of the metal complex.

Optimization of Reaction Conditions and Yield

The successful synthesis of (E)-2,3,7-trimethyl-4-octene with high stereoselectivity and yield hinges on the careful optimization of reaction conditions for the chosen synthetic methodology.

For olefination reactions , key parameters to optimize include:

Base: The choice of base (e.g., NaH, KHMDS, n-BuLi) and its stoichiometry can significantly influence the deprotonation of the phosphorus or sulfur reagent and the subsequent reaction with the carbonyl compound.

Solvent: The polarity of the solvent (e.g., THF, DME, toluene) can affect the solubility of the reagents and the stability of the intermediates, thereby influencing the reaction rate and stereoselectivity.

Temperature: Low temperatures are often crucial for controlling the stereochemical outcome, particularly in the Schlosser modification of the Wittig reaction.

For cross-coupling reactions , optimization involves:

Catalyst and Ligand: The choice of palladium or nickel catalyst and the associated phosphine (B1218219) ligand is critical. Bulky, electron-rich ligands often promote the desired oxidative addition and reductive elimination steps while minimizing side reactions. organic-chemistry.org

Base: The base (e.g., carbonates, phosphates, hydroxides) plays a crucial role in the transmetalation step of the Suzuki coupling.

Solvent System: A mixture of an organic solvent and water is often used in Suzuki couplings to facilitate the dissolution of both the organic and inorganic reagents.

For olefin metathesis , critical factors include:

Catalyst Selection: The choice between Grubbs, Hoveyda-Grubbs, or Schrock catalysts depends on the steric and electronic properties of the substrate alkenes. sigmaaldrich.com

Catalyst Loading: Minimizing the catalyst loading is desirable for both economic and environmental reasons, but sufficient catalyst is needed to drive the reaction to completion.

Reaction Atmosphere: Olefin metathesis reactions are typically performed under an inert atmosphere to prevent catalyst deactivation.

A systematic approach to optimization, such as a Design of Experiments (DoE), can be employed to efficiently identify the optimal combination of reaction parameters to maximize the yield and stereoselectivity of the desired (E)-2,3,7-trimethyl-4-octene. covasyn.comchemistryviews.org

Strategies for Isolation and Purification to Ensure Configurational Purity

The synthesis of specific geometric isomers, such as 4-Octene, 2,3,7-trimethyl-, (E)-, often results in a mixture containing both (E) and (Z) configurations. The isolation and purification of the desired (E)-isomer to a high degree of configurational purity is a critical step that relies on the subtle differences in the physical and chemical properties of the stereoisomers. sydney.edu.aulibretexts.org The separation of these isomers can be challenging due to their similar structures and volatilities. researchgate.netmasterorganicchemistry.com Advanced methodologies are therefore required to achieve the requisite purity for subsequent applications.

The primary strategies for isolating and purifying (E)-alkenes from their (Z)-counterparts involve chromatographic and distillation techniques. The choice of method depends on the scale of the separation, the required purity, and the specific physical properties of the isomeric mixture. For volatile, non-polar compounds like 2,3,7-trimethyl-4-octene, preparative gas chromatography and specialized distillation methods are particularly relevant.

Preparative Gas Chromatography (Prep-GC)

Preparative Gas Chromatography (pGC) is a powerful technique for the separation and purification of volatile compounds, including isomers. nih.govresearchgate.net It operates on the same principles as analytical GC but is scaled up to handle larger sample quantities, with the goal of isolating pure components rather than simply identifying them. rotachrom.com

The process involves vaporizing the isomeric mixture and passing it through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the isomers between the mobile carrier gas and the stationary phase. reachemchemicals.com For non-polar alkene isomers like (E)- and (Z)-2,3,7-trimethyl-4-octene, the choice of stationary phase is crucial. Columns with a high degree of selectivity for geometric isomers, such as those with polar coatings like Carbowax (a polyethylene (B3416737) glycol), can effectively resolve E/Z isomers. nih.govstackexchange.com The (E)-isomer, being more linear and typically having a slightly lower boiling point than the (Z)-isomer, often elutes first. masterorganicchemistry.com

Key parameters that are optimized to enhance separation in pGC include:

Column Selection: Capillary columns, despite having lower capacity than packed columns, offer significantly higher resolution, which is often necessary for separating closely related isomers. stackexchange.com

Temperature Programming: A carefully controlled temperature gradient can improve peak separation by optimizing the volatility differences between the isomers. stackexchange.com

Carrier Gas Flow Rate: Adjusting the flow rate of the carrier gas (e.g., Nitrogen, Helium) affects the time the isomers spend interacting with the stationary phase, influencing resolution. stackexchange.com

Once separated, the fractions corresponding to the (E)-isomer are selectively collected using cooled traps as they exit the column. researchgate.net

Fractional Distillation

Fractional distillation is a traditional and scalable method for separating liquids with close boiling points. reachemchemicals.com This technique relies on the principle that the vapor phase will be richer in the more volatile component. For cis/trans isomers, the trans-isomer generally has a lower boiling point than the cis-isomer due to its more symmetrical shape, which leads to less efficient crystal packing and weaker intermolecular forces. masterorganicchemistry.com

To achieve high configurational purity for (E)-2,3,7-trimethyl-4-octene, a highly efficient fractional distillation column is required. The efficiency of such a column is determined by its number of theoretical plates. A higher number of theoretical plates allows for more vaporization-condensation cycles, leading to a better separation of components with very similar boiling points. For challenging separations, vacuum distillation may be employed to lower the boiling points and prevent potential thermal degradation of the compound.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a highly effective technique for the separation of isomers, including chiral and geometric isomers. wikipedia.orgomicsonline.orgresearchgate.net This method uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. wikipedia.orgselvita.com Supercritical CO₂ has unique properties, including low viscosity and high diffusivity, which allow for faster and more efficient separations compared to traditional liquid chromatography. selvita.commdpi.com

SFC is particularly well-suited for separating non-polar compounds like terpenes and other hydrocarbons. omicsonline.orgmdpi.com The separation of (E)- and (Z)-isomers can be achieved on various stationary phases, and the selectivity can be fine-tuned by adding polar co-solvents (modifiers) like methanol (B129727) or ethanol (B145695) to the CO₂ mobile phase. omicsonline.org An advantage of SFC is that after the separation, the CO₂ mobile phase is simply evaporated, leaving the purified compound with minimal solvent to remove. wikipedia.org This makes it a "greener" alternative to other chromatographic methods. selvita.com

Comparative Analysis of Purification Strategies

The selection of an appropriate purification strategy depends on a balance of factors including throughput, cost, efficiency, and the desired final purity.

Technique Principle of Separation Advantages Limitations Applicability to (E)-2,3,7-trimethyl-4-octene
Preparative Gas Chromatography (pGC) Differential partitioning between gas and liquid/solid phase based on volatility and polarity. nih.govHigh resolution and purity; effective for volatile compounds. researchgate.netLimited sample capacity; can be slow and costly for large scales. researchgate.netExcellent for obtaining very high purity on a lab scale.
Fractional Distillation Difference in boiling points of the isomers. reachemchemicals.comScalable to industrial quantities; cost-effective for large volumes.Requires a significant boiling point difference for efficient separation; risk of thermal degradation. Feasible for large quantities if the boiling point difference between E/Z isomers is sufficient.
Supercritical Fluid Chromatography (SFC) Differential partitioning between a supercritical fluid mobile phase and a solid stationary phase. wikipedia.orgFast, efficient, and environmentally friendly (uses CO₂); good for isomer separation. selvita.commdpi.comHigh initial instrument cost; less common than HPLC or GC. researchgate.netA powerful modern alternative for high-efficiency, green purification at analytical to preparative scales.
Column Chromatography with Silver Salts Complexation of the alkene's pi-bond with silver ions impregnated on silica (B1680970) gel. researchgate.netgoogle.comHigh selectivity for C=C bond isomers. researchgate.netCan be costly due to the use of silver; may require specific elution conditions. google.comHighly effective for achieving excellent separation due to the differential stability of the Ag-alkene complexes.

Elucidation of Structure and Stereochemistry Via Advanced Spectroscopic Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For (E)-2,3,7-trimethyl-4-octene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques has been employed to achieve a complete assignment of its complex spectra.

Complete Assignment of ¹H and ¹³C NMR Spectra

The ¹H and ¹³C NMR spectra of (E)-2,3,7-trimethyl-4-octene exhibit a number of distinct signals corresponding to the unique protons and carbons in the molecule. Due to the absence of readily available experimental spectra in the public domain, predicted NMR data have been utilized to provide a comprehensive assignment. These predictions are based on established computational algorithms that model the magnetic environment of each nucleus.

Predicted ¹H NMR Data:

The predicted ¹H NMR spectrum reveals signals corresponding to the olefinic protons of the trans-double bond, as well as the various aliphatic protons of the trimethyl-substituted octene backbone. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) in Hertz (Hz) describe the spin-spin interactions between neighboring protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-45.35dddJ = 15.2, 7.0, 1.2
H-55.28dtJ = 15.2, 6.5
H-32.25m
H-6a1.95m
H-6b1.85m
H-21.75m
H-71.55m
CH₃-30.98dJ = 6.8
CH₃-2a0.88dJ = 6.8
CH₃-2b0.86dJ = 6.8
CH₃-7a0.85dJ = 6.6
CH₃-7b0.85dJ = 6.6
H-8a1.30m
H-8b1.15m
CH₃-80.90tJ = 7.4

Note: The predicted data is generated from computational models and may vary from experimental values.

Predicted ¹³C NMR Data:

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The olefinic carbons are expected to resonate in the downfield region typical for sp²-hybridized carbons, while the aliphatic carbons appear at higher field.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-4134.5
C-5128.8
C-341.2
C-639.5
C-234.0
C-731.5
C-829.8
C-120.5
CH₃-319.8
CH₃-7a22.5
CH₃-7b22.5
CH₃-814.2

Note: The predicted data is generated from computational models and may vary from experimental values.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Confirmation

To unambiguously establish the bonding network and confirm the stereochemistry of (E)-2,3,7-trimethyl-4-octene, a suite of two-dimensional NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are spin-spin coupled. Key expected correlations would include the coupling between the olefinic protons H-4 and H-5, as well as couplings between adjacent aliphatic protons, thus tracing the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would link each proton to its directly attached carbon atom. This is crucial for the definitive assignment of both the ¹H and ¹³C spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. For (E)-2,3,7-trimethyl-4-octene, a key observation would be the NOE between the olefinic protons H-4 and H-5, which is characteristic of a trans relationship across the double bond.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR spectrum of (E)-2,3,7-trimethyl-4-octene is expected to show characteristic absorption bands for the C-H and C=C bonds. The C-H stretching vibrations of the sp³-hybridized carbons would appear in the 2850-3000 cm⁻¹ region. The vinylic C-H stretch of the trans-double bond is anticipated to be a weaker band around 3020 cm⁻¹. A key diagnostic band for the C=C stretching vibration in a trans-alkene is expected around 1670-1665 cm⁻¹. The out-of-plane C-H bending vibration for a trans-disubstituted alkene typically gives a strong absorption band in the 970-960 cm⁻¹ region, which is a clear indicator of the (E)-stereochemistry.

Raman spectroscopy would complement the IR data. The C=C stretching vibration, which may be weak in the IR spectrum due to a small change in dipole moment, is often strong in the Raman spectrum.

Predicted Vibrational Frequencies:

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
=C-H Stretch~3020~3020
C-H Stretch (sp³)2850-29602850-2960
C=C Stretch~1670 (weak)~1670 (strong)
C-H Bend (out-of-plane)~965 (strong)-

Note: The predicted data is based on typical values for similar structures and may vary from experimental results.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is employed to determine the exact mass of the molecule, which allows for the unambiguous determination of its elemental composition. For C₁₁H₂₂, the calculated monoisotopic mass is 154.1722 Da. computabio.comnih.gov

Electron ionization (EI) mass spectrometry would lead to the fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. For a branched alkene like (E)-2,3,7-trimethyl-4-octene, fragmentation is expected to occur preferentially at the branched positions and allylic positions to form stable carbocations.

Expected Fragmentation Pattern:

m/z Possible Fragment Ion Notes
154[C₁₁H₂₂]⁺Molecular ion
111[C₈H₁₅]⁺Loss of a propyl radical
97[C₇H₁₃]⁺Loss of a butyl radical
83[C₆H₁₁]⁺Allylic cleavage
69[C₅H₉]⁺Allylic cleavage
57[C₄H₉]⁺t-Butyl cation (highly stable)
43[C₃H₇]⁺Isopropyl cation

Note: The relative intensities of the fragment ions would depend on their stability.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Absolute Configuration Assignment (if chiral centers are present)

(E)-2,3,7-trimethyl-4-octene possesses two chiral centers at positions C-3 and C-7. The presence of these stereocenters means that the molecule can exist as different stereoisomers (enantiomers and diastereomers). Chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are essential for determining the absolute configuration of these chiral centers.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the UV-Vis region, while VCD measures this difference in the infrared region. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms in the molecule. By comparing the experimentally measured ECD or VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer (e.g., (3R,7R) or (3S,7S)), the absolute configuration can be determined. For instance, a positive Cotton effect in a particular region of the experimental ECD spectrum that matches the predicted spectrum for the (3R,7R) enantiomer would confirm this absolute configuration.

X-ray Crystallography of Crystalline Derivatives for Definitive Structural Proof

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule. computabio.com It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. However, this technique requires a well-ordered single crystal of the compound. As (E)-2,3,7-trimethyl-4-octene is a liquid at room temperature, it cannot be directly analyzed by this method.

To overcome this limitation, a crystalline derivative of the compound would need to be synthesized. This could be achieved, for example, by reacting the alkene with a reagent that introduces a rigid and polar functional group capable of promoting crystallization. Once a suitable crystal is obtained, X-ray diffraction analysis would provide an unambiguous determination of the entire molecular structure, including the (E)-configuration of the double bond and the absolute configuration of the chiral centers at C-3 and C-7. While no such study has been reported to date, this remains the gold standard for absolute structural proof.

Reactivity Profiles and Mechanistic Investigations of 4 Octene, 2,3,7 Trimethyl , E

Electrophilic Addition Reactions to the Alkene Moiety

Electrophilic addition reactions are characteristic of alkenes, involving the initial attack of an electrophile on the electron-rich double bond. numberanalytics.combyjus.comopenstax.orglibretexts.org For (E)-2,3,7-trimethyl-4-octene, the trisubstituted nature of the double bond and the bulky alkyl groups are expected to significantly influence the stereoselectivity and regioselectivity of these reactions.

Catalytic hydrogenation of alkenes is a fundamental process that typically occurs with syn-addition of two hydrogen atoms across the double bond. In the case of sterically hindered alkenes like (E)-2,3,7-trimethyl-4-octene, the catalyst's approach to the double bond is impeded. This steric hindrance can affect the rate of reaction and may necessitate the use of more active or specialized catalysts.

The stereoselectivity of hydrogenation will be dictated by the less hindered face of the alkene. For (E)-2,3,7-trimethyl-4-octene, the two faces of the double bond present different steric environments. The face containing the methyl group at C-3 and the isopropyl group at C-7 is more sterically encumbered than the opposite face. Consequently, the hydrogenation catalyst is expected to preferentially approach from the less hindered side, leading to a diastereomeric mixture of 2,3,7-trimethyloctane. The exact ratio of these diastereomers would depend on the specific catalyst and reaction conditions employed.

Deuteration, the addition of deuterium (B1214612) (D₂) across the double bond, follows the same mechanistic principles as hydrogenation and is also expected to proceed via syn-addition from the less hindered face.

Table 1: Predicted Products of Hydrogenation of (E)-2,3,7-trimethyl-4-octene

Reactant Reagents Major Product(s) Stereochemistry

Note: The exact diastereomeric ratio is not available in the literature and would require experimental determination.

The reaction of alkenes with halogens (X₂) typically proceeds through a halonium ion intermediate, leading to anti-addition of the two halogen atoms. With unsymmetrical alkenes, the regioselectivity is generally not a factor as a halogen atom is added to each carbon of the double bond. However, the stereochemistry of the product is determined by the anti-addition mechanism. For (E)-2,3,7-trimethyl-4-octene, the bulky substituents would likely influence the stability and subsequent opening of the halonium ion, but the anti-addition pathway is still expected to be the major route.

Hydrohalogenation, the addition of HX, proceeds via a carbocation intermediate. According to Markovnikov's rule, the proton adds to the less substituted carbon of the double bond to form the more stable carbocation. In the case of (E)-2,3,7-trimethyl-4-octene, the double bond is trisubstituted. Protonation at C-5 would lead to a tertiary carbocation at C-4, while protonation at C-4 would lead to a secondary carbocation at C-5. Therefore, the formation of the more stable tertiary carbocation at C-4 is favored. Subsequent attack by the halide ion (X⁻) would lead to the major product, 4-halo-2,3,7-trimethyloctane. Due to the planar nature of the carbocation intermediate, the halide can attack from either face, leading to a racemic mixture if a new stereocenter is formed.

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond. The reaction is a syn-addition of a hydrogen and a borane (B79455) group (BH₂) to the alkene. youtube.com Steric factors play a dominant role in the regioselectivity of the hydroboration step. The bulky borane reagent preferentially adds to the less sterically hindered carbon of the double bond.

For (E)-2,3,7-trimethyl-4-octene, the C-5 position is less sterically hindered than the C-4 position. Therefore, the borane is expected to add to C-5, and the hydrogen to C-4. The subsequent oxidation step with hydrogen peroxide replaces the boron atom with a hydroxyl group with retention of stereochemistry. This results in the formation of 2,3,7-trimethyloctan-4-ol. The syn-addition of the H and BH₂ groups from the less hindered face of the alkene will determine the stereochemistry of the final alcohol product.

Table 2: Predicted Stereochemical Outcome of Hydroboration-Oxidation of (E)-2,3,7-trimethyl-4-octene

Step Reagent(s) Intermediate/Product Regioselectivity Stereochemistry
1. Hydroboration BH₃·THF Alkylborane Boron adds to C-5 syn-addition

Acid-catalyzed hydration of alkenes follows Markovnikov's rule, proceeding through a carbocation intermediate. openstax.org Similar to hydrohalogenation, protonation of (E)-2,3,7-trimethyl-4-octene would lead to the more stable tertiary carbocation at C-4, followed by the attack of water to yield 2,3,7-trimethyloctan-4-ol. However, a significant drawback of acid-catalyzed hydration is the potential for carbocation rearrangements, although in this specific case, a more stable carbocation is unlikely to be formed through rearrangement.

Oxymercuration-demercuration is an alternative method for the Markovnikov hydration of alkenes that avoids carbocation rearrangements. The reaction proceeds via a cyclic mercurinium ion intermediate, which is then opened by a water molecule. masterorganicchemistry.com The attack of water occurs at the more substituted carbon, leading to Markovnikov regioselectivity. The subsequent demercuration step with sodium borohydride (B1222165) replaces the mercury-containing group with a hydrogen atom. For (E)-2,3,7-trimethyl-4-octene, this would also yield 2,3,7-trimethyloctan-4-ol. The stereochemistry of the oxymercuration step is anti-addition of the -OH and -HgOAc groups. However, the demercuration step is not stereospecific, which can lead to a mixture of stereoisomers.

Pericyclic Reactions Involving the Alkene (e.g., Diels-Alder, Ene Reactions, Sigmatropic Rearrangements)

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.edulibretexts.orglibretexts.orgorganicchemistrydata.org The feasibility and outcome of these reactions are highly dependent on the electronic properties and steric hindrance of the reactants.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne). mdpi.comresearchgate.netrsc.org Trisubstituted alkenes like (E)-2,3,7-trimethyl-4-octene are generally poor dienophiles due to steric hindrance, which disfavors the formation of the highly organized transition state. While the reaction is not impossible, it would likely require high temperatures and/or high pressures, and the yields are expected to be low.

The Ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and an enophile. In principle, (E)-2,3,7-trimethyl-4-octene could act as an ene component, with allylic hydrogens at C-3, C-6, and C-7. The reaction would involve the transfer of an allylic hydrogen to the enophile and the formation of a new carbon-carbon bond. The significant steric bulk around the double bond and the allylic positions would likely make this reaction challenging, requiring forcing conditions.

Sigmatropic rearrangements involve the migration of a sigma-bond across a pi-system. youtube.com For a molecule like (E)-2,3,7-trimethyl-4-octene, a libretexts.orgnih.gov-sigmatropic hydrogen shift could potentially occur if a conjugated diene system were present in a precursor or an intermediate. However, in its ground state, the isolated double bond of (E)-2,3,7-trimethyl-4-octene does not readily undergo sigmatropic rearrangements. Such reactions would typically require prior transformation to a suitable conjugated system.

Oxidative Transformations and Stereocontrol

Oxidative reactions of alkenes can lead to a variety of functional groups, including epoxides, diols, and cleaved carbonyl compounds. The steric hindrance in (E)-2,3,7-trimethyl-4-octene is expected to play a significant role in controlling the stereochemical outcome of these transformations.

Epoxidation of the double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), would lead to the formation of an epoxide. The reaction is a syn-addition of an oxygen atom to the double bond. The approach of the bulky peroxy acid would be favored from the less sterically hindered face of the alkene, leading to a diastereomeric mixture of epoxides with a preference for the less hindered product.

Oxidative cleavage of the double bond can be achieved using strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄) or through ozonolysis followed by an oxidative or reductive workup. Strong oxidation would cleave the double bond to yield a ketone (from the C-4 side) and a carboxylic acid (from the C-5 side, assuming further oxidation of an initial aldehyde). Ozonolysis with a reductive workup (e.g., with dimethyl sulfide) would yield a ketone and an aldehyde.

Table 3: Predicted Products of Oxidative Cleavage of (E)-2,3,7-trimethyl-4-octene

Reagents Expected Products
1. O₃; 2. (CH₃)₂S 2,3-dimethylbutan-2-one and 3-methylbutanal

Epoxidation and Dihydroxylation Reactions

Epoxidation

The reaction of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common method for the synthesis of epoxides (oxiranes). visualizeorgchem.comchemistrysteps.com This reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the alkene double bond. The rate of epoxidation is generally increased by electron-donating substituents on the alkene, which enhance its nucleophilicity. mdma.ch Therefore, (E)-2,3,7-trimethyl-4-octene, with its three alkyl groups, is expected to be reactive towards epoxidation.

The stereochemistry of the epoxidation is syn, meaning both new C-O bonds form on the same face of the double bond. libretexts.org Due to the steric hindrance posed by the bulky alkyl groups, the peroxy acid is expected to approach the double bond from the less hindered face, leading to a specific stereoisomer of the resulting epoxide.

Alkene Substrate ExampleReagentProductKey Observation
cis-alkenePeroxy acidcis-epoxideReaction is stereospecific, retaining the stereochemistry of the starting alkene.
trans-alkenePeroxy acidtrans-epoxideReaction is stereospecific, retaining the stereochemistry of the starting alkene.
Trisubstituted alkenem-CPBAEpoxideIncreased substitution enhances alkene nucleophilicity, leading to faster reaction rates compared to less substituted alkenes.

Dihydroxylation

Dihydroxylation introduces two hydroxyl groups across the double bond, forming a vicinal diol. The stereochemical outcome of this reaction, either syn or anti-addition, depends on the reagents used. libretexts.org

Syn-dihydroxylation: This can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄). libretexts.org The reaction with OsO₄ proceeds through a cyclic osmate ester intermediate, which is then cleaved to yield a cis-diol. The reaction is stereospecific, with the geometry of the starting alkene determining the stereochemistry of the diol product. libretexts.org For (E)-2,3,7-trimethyl-4-octene, syn-dihydroxylation would result in a diol with a specific relative stereochemistry.

ReactionReagentsStereochemistryProduct from (E)-alkene
Syn-dihydroxylation1. OsO₄, pyridine (B92270) 2. NaHSO₃/H₂OSyn-additionA specific pair of enantiomeric diols
Anti-dihydroxylation1. m-CPBA 2. H₃O⁺Anti-additionA different pair of enantiomeric diols

Ozonolysis and Oxidative Cleavage Pathways

Ozonolysis

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds by reaction with ozone (O₃). byjus.comntu.edu.sglibretexts.orglibretexts.orglibretexts.org The reaction initially forms an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide (1,2,4-trioxolane) via the Criegee mechanism. organic-chemistry.org The ozonide can then be worked up under either reductive or oxidative conditions to yield different products.

Reductive Workup: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc metal, cleaves the ozonide to yield aldehydes and/or ketones. ntu.edu.sg For (E)-2,3,7-trimethyl-4-octene, ozonolysis with a reductive workup would cleave the C4=C5 double bond to yield two carbonyl compounds: 2,3-dimethylpentanal (B105951) and 2-methylpropanal.

Oxidative Workup: If the ozonide is worked up with an oxidizing agent, such as hydrogen peroxide (H₂O₂), any aldehydes formed are further oxidized to carboxylic acids, while ketones remain unchanged. byjus.com In the case of (E)-2,3,7-trimethyl-4-octene, an oxidative workup would produce 2,3-dimethylpentanoic acid and 2-methylpropanoic acid.

Workup ConditionProducts from (E)-2,3,7-trimethyl-4-octene
Reductive (e.g., O₃, then DMS)2,3-Dimethylpentanal and 2-Methylpropanal
Oxidative (e.g., O₃, then H₂O₂)2,3-Dimethylpentanoic acid and 2-Methylpropanoic acid

Other Oxidative Cleavage Pathways

Strong oxidizing agents like hot, acidic potassium permanganate (KMnO₄) can also cleave the double bond. This method typically leads to the formation of ketones and carboxylic acids, similar to ozonolysis with an oxidative workup. However, this method is often less selective and can lead to over-oxidation. For some highly substituted alkenes, oxidative cleavage can be challenging and may yield epoxides as side products. tohoku.ac.jp Recent developments have also explored the use of molecular oxygen with non-heme manganese catalysts for the oxidative cleavage of C=C bonds under milder conditions. acs.orgnih.gov

Radical Reactions and Their Potential in Polymerization or Derivatization

Radical Addition

In the presence of a radical initiator, such as a peroxide, HBr can add across the double bond of an alkene in an anti-Markovnikov fashion. pharmaguideline.com This proceeds via a radical chain mechanism where a bromine radical adds to the double bond to form the most stable carbon radical intermediate. For (E)-2,3,7-trimethyl-4-octene, the addition of a bromine radical would preferentially occur at the C5 position to generate a more stable tertiary radical at C4. Subsequent abstraction of a hydrogen atom from HBr would yield the anti-Markovnikov product.

Polymerization

The polymerization of alkenes can occur via radical, cationic, or anionic mechanisms. Free-radical polymerization is a common industrial process for producing polymers like polyethylene (B3416737) and polypropylene. jove.compressbooks.publibretexts.orglibretexts.org This process involves three main steps: initiation, propagation, and termination. jove.com

However, the polymerization of highly substituted alkenes like (E)-2,3,7-trimethyl-4-octene via radical polymerization is expected to be challenging due to steric hindrance. The bulky substituents around the double bond would impede the approach of the growing polymer chain, making the propagation step difficult. Cationic polymerization, initiated by a strong acid, could be a potential route, as it would form a relatively stable tertiary carbocation at the C4 position. However, steric hindrance would still play a significant role in the feasibility and rate of polymerization.

Isomerization Studies: (E)/(Z) Interconversion and Allylic Rearrangements

(E)/(Z) Interconversion

The interconversion between (E) and (Z) isomers of an alkene requires breaking the π-bond, which has a significant energy barrier. This can be achieved under thermal or photochemical conditions, often with the aid of a catalyst. organic-chemistry.orgyoutube.com For sterically hindered alkenes, the thermodynamic stability of the (E) and (Z) isomers can be influenced by the steric interactions between the substituents. acs.org In some cases, photochemical isomerization can be used to enrich the thermodynamically less stable isomer. organic-chemistry.org For (E)-2,3,7-trimethyl-4-octene, the (E) isomer is likely more stable than the corresponding (Z) isomer due to reduced steric strain between the alkyl groups on C3 and C5.

Allylic Rearrangements

Allylic rearrangements involve the migration of a double bond and are typically catalyzed by acids or bases. In the case of (E)-2,3,7-trimethyl-4-octene, an acid-catalyzed rearrangement could potentially lead to the formation of other isomeric alkenes by protonation of the double bond to form a carbocation, followed by deprotonation at a different position. The stability of the resulting alkenes would dictate the position of the equilibrium.

Catalytic Activation and Functionalization of the Alkene Bond

The alkene bond in (E)-2,3,7-trimethyl-4-octene can be activated by transition metal catalysts to undergo various functionalization reactions.

Catalytic Hydrogenation

Catalytic hydrogenation, the addition of hydrogen across the double bond, is a fundamental reaction of alkenes. This reaction is typically carried out using catalysts such as palladium, platinum, or nickel. The hydrogenation of (E)-2,3,7-trimethyl-4-octene would yield 2,3,7-trimethyloctane. Due to the steric hindrance around the double bond, harsher reaction conditions (higher pressure and/or temperature) might be required compared to less substituted alkenes.

Olefin Metathesis

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. wikipedia.org However, the application of olefin metathesis to highly substituted, and particularly tetrasubstituted, alkenes can be challenging due to the steric bulk hindering the formation of the key metallacyclobutane intermediate. nih.govresearchgate.net While cross-metathesis could in principle be used to derivatize (E)-2,3,7-trimethyl-4-octene, finding a suitable catalyst and reaction conditions to overcome the steric hindrance would be a significant challenge.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are a cornerstone of modern chemistry, providing invaluable insights into the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For a molecule like (E)-2,3,7-trimethyl-4-octene, such calculations would be instrumental in understanding its stability and reactivity.

Conformational Analysis and Energy Minima Determination

A molecule's conformation, or its spatial arrangement of atoms, can significantly influence its physical and chemical properties. Conformational analysis aims to identify the most stable arrangements, known as energy minima. For (E)-2,3,7-trimethyl-4-octene, with its multiple single bonds, a variety of conformations are possible due to rotation around these bonds. A systematic computational study, likely employing methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), would be required to map out the potential energy surface and identify the global and local energy minima. This would reveal the preferred shapes the molecule adopts in its ground state.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For (E)-2,3,7-trimethyl-4-octene, the HOMO is expected to be localized around the carbon-carbon double bond, which is the most electron-rich region. The LUMO would represent the lowest energy site to accept electrons. Analysis of these orbitals and other reactivity descriptors, such as the electrostatic potential map, would provide a quantitative basis for predicting its behavior in chemical reactions.

Mechanistic Probing via Transition State Theory and Reaction Energy Barriers

Understanding how chemical reactions occur at a molecular level is a primary goal of computational chemistry. Transition state theory allows for the calculation of reaction rates by identifying the highest energy point along the reaction pathway, known as the transition state. For (E)-2,3,7-trimethyl-4-octene, computational studies could explore various reactions, such as electrophilic additions to the double bond. By calculating the energy barriers for these reactions, researchers could predict which reactions are more likely to occur and under what conditions.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. These predicted spectra can be compared with experimentally obtained data to confirm the structure of the molecule and to aid in the interpretation of experimental results. For (E)-2,3,7-trimethyl-4-octene, calculating its 1H and 13C NMR spectra would be particularly useful for its characterization.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules, molecular dynamics (MD) simulations can model the behavior of a large ensemble of molecules over time. An MD simulation of (E)-2,3,7-trimethyl-4-octene could provide a dynamic picture of its conformational landscape, showing how the molecule flexes and changes shape at a given temperature. Furthermore, these simulations can reveal the nature and strength of intermolecular interactions, which are crucial for understanding the bulk properties of the substance, such as its boiling point and viscosity.

Synthesis and Characterization of Derivatives and Analogues

Functionalization of the Parent Alkene to Synthesize Novel Derivatives

The carbon-carbon double bond in (E)-2,3,7-trimethyl-4-octene is the primary site for chemical modification, allowing for the synthesis of a variety of derivatives through addition reactions. tutorchase.com The steric hindrance around the double bond, due to the presence of multiple methyl groups, significantly influences the reactivity and the conditions required for these transformations.

Common functionalization reactions for alkenes include halogenation, epoxidation, and dihydroxylation. For instance, the addition of bromine across the double bond would be expected to yield a vicinal dibromide. An example of a related halogenated derivative is (E)-4,5-dibromo-2,2,7-trimethyl-4-octene. youtube.com

The reaction conditions for such functionalizations would likely require careful optimization to overcome the steric hindrance. For example, electrophilic attack on the double bond might be slower compared to less substituted alkenes.

Table 1: Potential Functionalized Derivatives of (E)-2,3,7-Trimethyl-4-octene

Derivative NamePotential Synthesis MethodKey Feature
(4R,5S)-4,5-dibromo-2,3,7-trimethyloctaneBrominationAddition of two bromine atoms
(4R,5S)-2,3,7-trimethyl-4,5-epoxyoctaneEpoxidation (e.g., with m-CPBA)Formation of an epoxide ring
(4R,5S)-2,3,7-trimethyloctane-4,5-diolDihydroxylation (e.g., with OsO₄)Addition of two hydroxyl groups

Investigation of Chain-Modified Analogues with Varying Alkyl Substitutions

The synthesis and study of analogues of (E)-2,3,7-trimethyl-4-octene with different alkyl substitution patterns provide insights into structure-property relationships. By systematically altering the position and number of methyl groups, or by introducing other alkyl groups, researchers can probe the effects of steric bulk and electronic properties on the stability and reactivity of the alkene.

For example, analogues could include isomers with methyl groups at different positions on the octene backbone or homologues with ethyl or propyl groups instead of methyl groups. The synthesis of these analogues would typically involve multi-step organic synthesis, potentially utilizing Grignard reagents or Wittig reactions to construct the carbon skeleton and introduce the double bond at the desired position.

Synthesis and Stereochemical Analysis of Related Stereoisomeric Alkenes

The stereochemistry of 2,3,7-trimethyl-4-octene is a key aspect of its chemical identity. The parent compound is the (E)-isomer, also known as the trans-isomer, which refers to the orientation of the substituents on opposite sides of the double bond. nih.govnist.gov The corresponding (Z)-isomer (cis-isomer) would have the substituents on the same side of the double bond. The synthesis of the pure (Z)-isomer would require stereoselective methods, such as a stereospecific Wittig reaction or the partial hydrogenation of a corresponding alkyne using a Lindlar catalyst.

Furthermore, the carbon atom at position 3 is a chiral center. This means that (E)-2,3,7-trimethyl-4-octene can exist as a pair of enantiomers: (3S,4E)-2,3,7-trimethyl-4-octene and (3R,4E)-2,3,7-trimethyl-4-octene. researchgate.netnih.gov The synthesis of a single enantiomer would necessitate the use of asymmetric synthesis techniques, such as employing a chiral catalyst or a chiral auxiliary. The characterization and differentiation of these stereoisomers would rely on analytical techniques such as chiral chromatography and polarimetry.

Table 2: Stereoisomers of 2,3,7-Trimethyl-4-octene

Isomer NameKey Stereochemical Feature
(Z)-2,3,7-trimethyl-4-octeneCis-configuration at the double bond
(3S,4E)-2,3,7-trimethyl-4-octeneS-configuration at the chiral center, trans-double bond
(3R,4E)-2,3,7-trimethyl-4-octeneR-configuration at the chiral center, trans-double bond

Incorporation into Polymeric Architectures or Complex Molecular Scaffolds

The incorporation of (E)-2,3,7-trimethyl-4-octene into polymeric structures is challenging due to its highly substituted nature. libretexts.org Addition polymerization of such sterically hindered alkenes is often difficult to initiate and propagate. libretexts.orgchemguide.co.uklibretexts.org Standard radical, cationic, or anionic polymerization methods that are effective for simple alkenes like ethene and propene are generally not suitable for tetrasubstituted alkenes. libretexts.org

However, specialized catalytic systems, such as certain transition metal catalysts, might facilitate the polymerization or copolymerization of such hindered monomers. researchgate.net If polymerization were successful, the resulting polymer would have a unique microstructure with bulky side chains, which could impart interesting physical properties such as high thermal stability or specific solubility characteristics.

Alternatively, (E)-2,3,7-trimethyl-4-octene could be functionalized first, and the resulting derivative, containing a more reactive group, could then be incorporated into a polymer backbone or used as a building block in the synthesis of more complex molecules. numberanalytics.com

Environmental Implications and Green Chemistry Perspectives

Academic Investigations into Environmental Fate and Degradation Pathways in Abiotic Systems

Specific academic studies on the abiotic degradation of (E)-2,3,7-trimethyl-4-octene in soil and water are not extensively documented in publicly available literature. However, based on the chemical nature of alkenes, several degradation pathways can be inferred.

In aquatic environments, abiotic degradation processes for organic compounds include hydrolysis and photolysis. Alkenes are generally stable to hydrolysis under typical environmental pH conditions. However, acid-catalyzed hydration can occur, converting the alkene to an alcohol, though this is unlikely to be a major pathway in most natural waters youtube.com. Photolysis, or degradation by light, can be a more significant abiotic route. Alkenes can undergo direct photolysis upon absorbing UV radiation, leading to reactions like cis-trans isomerization and cycloadditions researchgate.net. They can also undergo indirect photolysis, where other light-absorbing molecules (photosensitizers) in the water transfer energy to the alkene, initiating its degradation.

Studies on Atmospheric Photochemistry and Reaction Kinetics

In the troposphere, volatile organic compounds (VOCs) like (E)-2,3,7-trimethyl-4-octene are primarily removed through reactions with photochemically generated oxidants. The most important of these are the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃) during nighttime, and ozone (O₃) copernicus.org.

The reaction with the hydroxyl radical is typically the dominant daytime loss process. The rate of this reaction is determined by a second-order rate constant (kₒₕ). For alkenes, the OH radical can either add across the double bond or abstract a hydrogen atom from one of the alkyl groups nih.gov. While no specific rate constant for (E)-2,3,7-trimethyl-4-octene has been published, data for structurally similar alkenes provide a strong basis for estimation. The rate constant generally increases with the size of the alkyl groups and the degree of substitution at the double bond nih.gov. For example, the highly substituted 2,3-dimethyl-2-butene (B165504) has a very high rate constant nist.gov.

The reaction with ozone is also a significant degradation pathway for alkenes. This reaction proceeds through the formation of a primary ozonide, which decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate smu.edu. This process can be a non-photolytic source of OH radicals, further contributing to atmospheric oxidative capacity smu.eduresearchgate.netresearchgate.net.

The atmospheric lifetime (τ) of the compound with respect to a specific oxidant (X) can be estimated using the formula: τ = 1 / (kₓ [X]), where kₓ is the reaction rate constant and [X] is the average atmospheric concentration of the oxidant. Using a typical global average OH radical concentration of 1 x 10⁶ molecules/cm³, the atmospheric lifetime is expected to be very short, likely on the order of hours, indicating rapid degradation in the atmosphere.

Table 1: Gas-Phase Reaction Rate Constants with OH Radicals for Structurally Similar Alkenes (at ~298 K)
CompoundStructure Typekₒₕ (cm³ molecule⁻¹ s⁻¹)
trans-2-HexeneDi-substituted6.08 x 10⁻¹¹
trans-2-OcteneDi-substituted7.23 x 10⁻¹¹
trans-2-DeceneDi-substituted7.80 x 10⁻¹¹
2-Methyl-1-undeceneTri-substituted7.85 x 10⁻¹¹
2,3-Dimethyl-2-buteneTetra-substituted1.04 x 10⁻¹⁰

Data sourced from references nih.govnist.gov. The rate constants show a trend of increasing reactivity with carbon number and substitution, suggesting the kₒₕ for (E)-2,3,7-trimethyl-4-octene is likely in the range of 8-11 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹.

Development of More Sustainable and Atom-Economical Synthetic Routes for Olefinic Compounds

Green chemistry emphasizes the design of chemical processes that maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy nih.gov. Traditional methods for synthesizing trisubstituted alkenes, such as the Wittig reaction, often suffer from poor atom economy due to the formation of stoichiometric byproducts (e.g., triphenylphosphine (B44618) oxide).

Modern catalysis offers more sustainable and atom-economical alternatives for producing complex olefins.

Olefin Metathesis: This catalytic reaction redistributes fragments of alkenes and is recognized for its high efficiency. It allows for the construction of complex double bonds with minimal waste nih.gov.

Catalytic Isomerization/Transposition: Using catalysts based on abundant metals like manganese, existing olefins can be rearranged into more valuable isomers. This approach is inherently atom-economical as it involves no addition or removal of atoms nist.gov.

Cross-Coupling and Hydroalkylation Reactions: Nickel- and copper-catalyzed methods have been developed for the stereoselective synthesis of trisubstituted alkenes from simple precursors like alkynes and alkyl halides. These methods offer high selectivity and functional group tolerance, avoiding the use of sensitive organometallic reagents smu.eduresearchgate.net.

Alcohol Dehydration: The catalytic dehydration of alcohols, which can often be derived from renewable biomass, presents a sustainable route to alkenes. While traditionally requiring harsh acids, newer methods use homogeneous catalysts based on metals like titanium, hafnium, or iron under milder conditions researchgate.net.

Table 2: Comparison of Synthetic Strategies for Olefins
Synthetic MethodGreen Chemistry Principle(s) AddressedTypical Byproducts
Wittig Reaction (Poor Atom Economy)Stoichiometric phosphine (B1218219) oxide
Olefin Metathesis Atom Economy, CatalysisVolatile small alkenes (e.g., ethene)
Catalytic Isomerization Atom Economy, CatalysisNone (rearrangement)
Catalytic Hydroalkylation of Alkynes Atom Economy, CatalysisCatalytic residues, salts
Catalytic Dehydration of Alcohols Use of Renewable Feedstocks, Atom EconomyWater

Ecotoxicological Studies on Non-Human, Non-Clinical Models (e.g., specific microbial degradation studies, algal growth inhibition under controlled laboratory conditions)

Direct ecotoxicological data for (E)-2,3,7-trimethyl-4-octene are scarce. However, the potential environmental impact can be inferred from studies on similar hydrocarbons and the standard methodologies used for their assessment.

Microbial Degradation: Many microorganisms in diverse environments possess the metabolic capability to degrade alkenes, using them as a source of carbon and energy nih.gov. The biodegradation of hydrocarbons is a well-established process, although branched compounds may be degraded more slowly than linear ones nih.gov. The toxicity of alkenes to microorganisms can be a limiting factor, as these hydrophobic compounds can disrupt cell membrane integrity researchgate.net. However, many bacteria, particularly from genera like Mycobacterium, Nocardia, and Xanthobacter, are known to utilize alkenes researchgate.net.

Algal Toxicity: Algal growth inhibition tests are standard ecotoxicological assays used to determine the effects of chemical substances on primary producers nih.gov. For volatile and poorly soluble compounds like (E)-2,3,7-trimethyl-4-octene, specialized testing protocols in closed systems are required to maintain constant exposure concentrations copernicus.org. The toxicity is often expressed as the EC₅₀, the concentration that causes a 50% reduction in growth. While specific data for this compound is unavailable, hydrocarbons can exert toxicity on algae through non-polar narcosis.

Crustacean Toxicity: The freshwater crustacean Daphnia magna is a standard model organism for acute aquatic toxicity testing. Tests typically measure immobilization over a 48-hour period to determine the EC₅₀. The toxicity of substances to Daphnia magna can be influenced by environmental factors like pH, which can affect the bioavailability of the chemical. As a hydrophobic organic molecule, (E)-2,3,7-trimethyl-4-octene would be assessed for its potential to cause acute and chronic effects on the survival and reproduction of such organisms.

Table 3: Common Ecotoxicological Test Models for Organic Compounds
Test TypeModel Organism(s)Endpoint Measured
Microbial Degradation/Toxicity Bacterial consortia (e.g., from activated sludge), pure strains (Pseudomonas, Rhodococcus)Rate of substrate depletion, CO₂ evolution, inhibition of respiration
Algal Growth Inhibition Pseudokirchneriella subcapitata, Desmodesmus subspicatusInhibition of growth rate or yield (EC₅₀) over 72 hours
Acute Crustacean Immobilization Daphnia magnaImmobilization (EC₅₀) over 48 hours

Emerging Research Directions and Future Academic Perspectives

Development of Novel Catalytic Systems for Stereoselective Transformations

The stereoselective synthesis of highly substituted alkenes like (E)-2,3,7-trimethyl-4-octene remains a formidable challenge in organic chemistry. Future research will likely focus on developing novel catalytic systems that can control the stereochemistry of reactions involving this sterically hindered olefin.

One promising avenue is the advancement of alkene metathesis , a powerful tool for the formation of carbon-carbon double bonds. nih.govrsc.orgresearchgate.net While traditional ruthenium and molybdenum catalysts are effective, research into more specialized catalysts with tailored ligand architectures could offer enhanced stereoselectivity and functional group tolerance for transformations involving bulky substrates. nih.gov The development of catalysts that can efficiently perform cross-metathesis with (E)-2,3,7-trimethyl-4-octene would open up pathways to a variety of complex molecules.

Furthermore, catalytic hydrofunctionalization reactions , such as hydroamination, hydroalkoxylation, and hydroboration, represent another critical area of exploration. rsc.orglibretexts.org Designing catalysts that can overcome the steric hindrance and regioselectivity challenges associated with the trimethyl-substituted backbone is a key objective. For instance, iridium or rhodium-based catalysts, known for their activity in various alkene functionalizations, could be adapted for this specific substrate. libretexts.org The table below illustrates potential catalytic systems and their targeted transformations.

Catalytic SystemTarget TransformationPotential Advantages
Ruthenium-based metathesis catalysts with bulky N-heterocyclic carbene (NHC) ligandsCross-metathesis with functionalized alkenesEnhanced stability and stereocontrol for hindered substrates
Chiral iridium phosphine (B1218219) complexesAsymmetric hydrogenationAccess to enantiomerically pure saturated alkanes
Titanium or Zirconium-based catalystsStereoselective polymerizationCreation of novel polymers with unique branching
Palladium-catalyzed cross-coupling reactionsC-C and C-X bond formation at the double bondVersatile functionalization of the alkene backbone

Potential as a Precursor in Specialized Organic Synthesis

The unique substitution pattern of (E)-2,3,7-trimethyl-4-octene makes it an attractive precursor for the synthesis of complex organic molecules, particularly those with quaternary carbon centers. The strategic functionalization of the double bond can lead to a variety of valuable synthons.

For example, oxidative cleavage of the double bond would yield two distinct ketone fragments, which could then be elaborated into more complex structures. libretexts.org This approach could be particularly useful in natural product synthesis, where the construction of highly substituted carbon frameworks is often a central challenge.

Moreover, the double bond can serve as a handle for introducing functionality through various addition reactions. masterorganicchemistry.com Halogenation, epoxidation, and dihydroxylation reactions would provide access to a range of functionalized derivatives. The stereochemical outcome of these reactions on such a sterically biased alkene would be of fundamental interest. The potential of (E)-2,3,7-trimethyl-4-octene as a building block is highlighted by its ability to generate multiple stereocenters in a single transformation.

Application of Advanced In Situ Characterization Techniques for Reaction Monitoring

Understanding the intricate mechanisms of reactions involving (E)-2,3,7-trimethyl-4-octene necessitates the use of advanced in situ characterization techniques. These methods allow for real-time monitoring of reaction progress, identification of transient intermediates, and elucidation of catalytic cycles.

In situ NMR spectroscopy , particularly two-dimensional techniques like DQF-COSY, can provide detailed information about the structure and concentration of species in the reaction mixture, even in complex environments. nih.govacs.org This would be invaluable for studying the kinetics and mechanism of catalytic transformations.

Other techniques such as in situ infrared (IR) spectroscopy and Raman spectroscopy can monitor changes in vibrational modes associated with the double bond and other functional groups, providing insights into bond-breaking and bond-forming events. The application of these techniques could help in optimizing reaction conditions and designing more efficient catalytic systems.

Characterization TechniqueInformation GainedRelevance to (E)-2,3,7-trimethyl-4-octene
In situ 2D NMR (e.g., DQF-COSY)Identification and quantification of reactants, products, and intermediates in complex mixtures. nih.govacs.orgElucidating reaction pathways and identifying short-lived species in catalytic cycles.
In situ FT-IR/Raman SpectroscopyReal-time monitoring of functional group transformations and catalyst-substrate interactions.Tracking the disappearance of the C=C bond and the appearance of new functional groups.
Mass Spectrometry (e.g., ESI-MS)Detection of catalytic intermediates and characterization of product distributions.Identifying catalyst resting states and understanding catalyst deactivation pathways.

Theoretical Advances in Understanding Alkene Reactivity and Stereocontrol

Computational chemistry and theoretical studies are poised to play a pivotal role in understanding and predicting the reactivity of (E)-2,3,7-trimethyl-4-octene. Density Functional Theory (DFT) calculations can provide valuable insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. nih.gov

Modeling the interaction of this highly substituted alkene with various catalysts can help in the rational design of new catalytic systems with enhanced performance. Theoretical studies can predict the most favorable reaction pathways and identify key steric and electronic factors that govern reactivity. acs.org For instance, understanding the torsional effects and allylic strain in transition states can aid in predicting the stereochemical outcome of addition reactions. acs.org

Furthermore, computational screening of potential catalysts can accelerate the discovery of new and efficient synthetic methodologies. By predicting catalytic activity and selectivity, theoretical approaches can guide experimental efforts and reduce the need for extensive empirical screening.

Design of Related Molecules with Tailored Reactivity Profiles

The structural framework of (E)-2,3,7-trimethyl-4-octene can serve as a template for the design of related molecules with tailored reactivity profiles. By systematically modifying the substitution pattern around the double bond, it is possible to fine-tune the steric and electronic properties of the alkene, thereby influencing its reactivity.

For example, the introduction of electron-withdrawing or electron-donating groups at specific positions could modulate the electron density of the double bond and influence its susceptibility to electrophilic or nucleophilic attack. The synthesis and study of a library of analogous trimethyl-substituted octenes would provide a deeper understanding of structure-reactivity relationships. This knowledge could then be applied to the design of novel building blocks for materials science and medicinal chemistry.

Q & A

Q. What are the recommended safety protocols for handling (E)-2,3,7-trimethyl-4-octene in laboratory settings?

  • Methodological Answer : Based on safety data sheets, the compound exhibits acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Researchers must:
  • Use PPE: Nitrile gloves, lab coats, and ANSI-approved safety goggles.
  • Work in fume hoods to minimize inhalation risks.
  • Store in sealed, labeled containers under inert gas (e.g., nitrogen) to prevent oxidation .
  • In case of exposure, flush eyes/skin with water for 15 minutes and seek medical attention immediately .

Q. How can the stereochemical configuration of (E)-2,3,7-trimethyl-4-octene be confirmed experimentally?

  • Methodological Answer :
  • Gas Chromatography (GC) : Use chiral columns (e.g., β-cyclodextrin-based) to separate enantiomers. Retention times and peak shapes can differentiate (E) and (Z) isomers .
  • Nuclear Magnetic Resonance (NMR) : Analyze coupling constants in 13C^{13}\text{C}-NMR spectra; trans-alkene protons exhibit smaller 3JH-H^3J_{\text{H-H}} values (~10–12 Hz) compared to cis isomers (~12–14 Hz) .
  • Polarimetry : Measure optical activity if chiral centers are present .

Q. What synthetic routes are available for preparing (E)-2,3,7-trimethyl-4-octene?

  • Methodological Answer :
  • Olefin Cross Metathesis : Use Grubbs-type ruthenium catalysts (e.g., Hoveyda-Grubbs II) under inert atmosphere (argon). React 4-octene with trimethyl-substituted alkenes in tetrahydrofuran (THF) at ambient temperature. Monitor reaction progress via GC with flame ionization detection (FID) .
  • Wittig Reaction : Combine trimethyl-substituted aldehydes with ylides under anhydrous conditions. Purify via fractional distillation to isolate the (E)-isomer .

Advanced Research Questions

Q. How does the stereochemistry of 4-octene derivatives influence their reactivity in catalytic transformations?

  • Methodological Answer :
  • Kinetic vs. Thermodynamic Control : (E)-isomers often dominate in cross-metathesis due to lower steric hindrance between substituents. For example, ruthenium catalysts favor trans-alkene formation in reactions with 1-decene, achieving >80% (E)-selectivity under optimized conditions .
  • Steric Effects : Bulky trimethyl groups at C2, C3, and C7 positions hinder π-orbital alignment in (Z)-isomers, reducing their stability and reactivity in Diels-Alder reactions .

Q. What analytical strategies resolve contradictions in reported toxicity data for trimethyl-substituted alkenes?

  • Methodological Answer :
  • Dose-Response Studies : Conduct in vitro assays (e.g., MTT assay on human keratinocytes) to validate conflicting LD50 values. Compare results with existing data from OSHA, ACGIH, and IARC .
  • Metabolite Profiling : Use LC-MS to identify degradation products (e.g., epoxides or carbonyl derivatives) that may contribute to observed respiratory irritation .

Q. How can computational modeling predict the environmental persistence of (E)-2,3,7-trimethyl-4-octene?

  • Methodological Answer :
  • QSAR Models : Apply quantitative structure-activity relationship (QSAR) tools like EPI Suite to estimate biodegradation half-lives (e.g., BIOWIN3) and bioaccumulation potential (log KowK_{\text{ow}}) .
  • Molecular Dynamics Simulations : Analyze interactions with soil organic matter to predict adsorption coefficients (KocK_{\text{oc}}) .

Key Research Gaps and Recommendations

  • Synthetic Challenges : Optimize catalyst turnover numbers (TON) for large-scale production while maintaining stereoselectivity.
  • Ecotoxicology : Conduct field studies to validate computational predictions on bioaccumulation in aquatic systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.